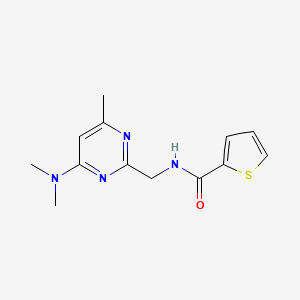

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide

Beschreibung

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a methyl group at position 4. A methylene bridge links the pyrimidine ring to a thiophene-2-carboxamide moiety.

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-9-7-12(17(2)3)16-11(15-9)8-14-13(18)10-5-4-6-19-10/h4-7H,8H2,1-3H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEVPNXUNOTNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using reagents like titanium tetrachloride (TiCl4) and pyridine as a base.

Final Coupling: The final step involves coupling the pyrimidine and thiophene rings through a carboxamide linkage, which can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrimidine ring or the carboxamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrimidine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Enzyme Inhibition :

- The compound has been investigated for its inhibitory effects on various enzymes, including Bruton's tyrosine kinase (BTK) and Janus kinase (JAK). These enzymes are critical in cell signaling pathways, and their inhibition may have therapeutic implications for B-cell malignancies and autoimmune diseases.

- Additionally, it has shown potential as an inhibitor of carbonic anhydrase isoenzymes, which are involved in physiological processes like acid-base balance.

- Anti-inflammatory Properties :

-

Antimicrobial Activity :

- Preliminary investigations suggest that the compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal strains like Candida albicans. This broad-spectrum activity indicates its potential utility in developing new antimicrobial agents.

- Anticancer Potential :

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- A research article highlighted the effectiveness of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide as a selective inhibitor for BTK and JAK pathways. This study demonstrated significant inhibition rates comparable to established inhibitors used in clinical settings.

- Anti-inflammatory Research :

-

Antimicrobial Evaluation :

- Laboratory tests confirmed that N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide exhibited notable activity against MRSA and Candida albicans, positioning it as a promising candidate for further development into new antimicrobial therapies.

Wirkmechanismus

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

| Compound Class | Core Structure | Key Substituents | Biological Relevance |

|---|---|---|---|

| Target Compound | Pyrimidine + thiophene | Dimethylamino, methyl, thiophene-carboxamide | Hypothesized kinase inhibition |

| Diethylamino Pyrimidine Analog [4] | Pyrimidine + thiophene | Diethylamino, methyl, thiophene-carboxamide | Enhanced lipophilicity |

| Thienopyrimidine Carboxamides [2] | Fused thienopyrimidine | Aryl, oxo, methyl | Antimicrobial activity |

| Fluorophenyl Pyrimidine [5] | Pyrimidine + aryl sidechain | Fluorophenyl, methoxyphenyl | Immunomodulatory potential |

Critical Considerations

- Structural Flexibility: Unlike rigid fused systems (e.g., thienopyrimidines), the methylene bridge in the target compound allows conformational adaptability, which may broaden its target spectrum.

Biologische Aktivität

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide, with the CAS Number 1797662-51-1, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula . Its structure features a thiophene ring linked to a pyrimidine moiety, which is known to influence its biological interactions. The presence of a dimethylamino group enhances its solubility and bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Interactions : It has been shown to inhibit tissue transglutaminase (TG2), a multifunctional enzyme implicated in various pathological conditions including cancer. By disrupting TG2's interactions with fibronectin, the compound can potentially reduce cancer cell adhesion and migration .

- Targeting Kinase Activity : Preliminary studies suggest that it may interact with specific kinases involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

- Antitumor Activity : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an antitumor agent .

Table 1: Summary of Biological Activities

Case Studies

- Ovarian Cancer Model : A study reported that N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide effectively inhibited TG2-mediated migration in ovarian cancer cells. This suggests a potential therapeutic role in managing ovarian cancer by targeting the tumor microenvironment .

- Kinase Inhibition : Another case study explored the compound's interaction with cyclin-dependent kinases (CDKs). The findings indicated that it could selectively bind to CDK6, thus inhibiting its activity and potentially slowing down cell proliferation in certain cancers .

Research Findings

Recent research has emphasized the importance of developing targeted therapies for cancer treatment. The ability of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide to inhibit TG2 provides a promising avenue for therapeutic intervention. Additionally, its interaction with kinase pathways highlights its versatility as a potential drug candidate.

Q & A

Q. What are the key synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with pyrimidine intermediates. For example, brominating agents (e.g., N-bromosuccinimide) and coupling reagents (e.g., EDC/DCC) are used to form amide bonds. Reaction conditions (temperature, solvent choice) must be optimized to achieve yields >70% . Characterization employs NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity, with specific attention to peaks corresponding to the dimethylamino group (~2.8 ppm in ¹H NMR) and the thiophene-carboxamide moiety .

Q. How is the biological activity of this compound evaluated in preliminary assays?

Initial screening uses in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo®) against cancer cell lines (e.g., K562 leukemia). IC₅₀ values are calculated, with parallel testing on healthy cells (e.g., HEK293) to assess selectivity. Evidence from analogs shows sub-micromolar activity in kinase inhibition (e.g., Src/Abl kinases), suggesting a similar mechanism for this compound .

Q. What structural features contribute to its bioactivity?

The pyrimidine ring provides a planar scaffold for target binding, while the dimethylamino group enhances solubility and cellular uptake. The thiophene-carboxamide moiety likely engages in hydrogen bonding with kinase active sites, as observed in crystallographic studies of related compounds .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data (e.g., rapid clearance vs. cellular efficacy) be resolved?

Contradictions between rapid in vivo clearance (t₁/₂ <1 hr in rodent models) and sustained cellular activity may arise from metabolite retention or target residence time. Strategies include:

Q. What experimental designs optimize reaction yields in large-scale synthesis?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve amide coupling efficiency.

- Catalyst screening : Triethylamine or DMAP enhances nucleophilic substitution rates at the pyrimidine methyl position .

- Process monitoring : Real-time FTIR tracks intermediate formation, reducing side products .

Q. How do stereochemical and conformational factors influence target binding?

X-ray crystallography of analogs reveals that dihedral angles between the pyrimidine and thiophene rings (e.g., ~12.8°) optimize hydrophobic interactions with kinase ATP pockets. Computational docking (e.g., AutoDock Vina) predicts binding poses, which are validated via alanine-scanning mutagenesis of target proteins .

Q. What methodologies validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.